molecular formula C19H14N2OS2 B2459689 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide CAS No. 379724-23-9

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide

Cat. No. B2459689
CAS RN: 379724-23-9
M. Wt: 350.45
InChI Key: BJJXZVPLKVNPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They have been found to have anti-inflammatory , anti-tubercular , and other properties. The specific compound you mentioned seems to be a derivative of benzothiazole, but without more specific information, it’s difficult to provide a detailed description.


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves coupling substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide” would depend on the exact structure of the compound .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data . The exact structure would depend on the specific compound and its synthesis process .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions. Some benzothiazole derivatives have been found to have anti-inflammatory activity, which involves complex biochemical reactions .

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also shown potential as an anti-inflammatory and anti-oxidant agent, making it a promising candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide is its high yield and purity, making it easy to obtain for laboratory experiments. This compound is also relatively stable, making it easy to store and transport. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide. One potential application is in the development of new anti-cancer agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-cancer agent. In addition, this compound has shown potential as an anti-inflammatory and anti-oxidant agent, making it a promising candidate for the treatment of various inflammatory conditions. Further studies are needed to explore the potential applications of this compound in these fields.

Synthesis Methods

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide involves the condensation of 2-aminothiophene with 2-bromoacetophenone, followed by the reaction with 2-aminobenzenethiol and 3-methyl-2-butanone. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Safety and Hazards

The safety and hazards of benzothiazole derivatives would depend on the specific compound and its biological activity. Some benzothiazole derivatives have been found to have biological activity, which could potentially have implications for safety and hazards .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-12-10-11-23-17(12)18(22)20-14-7-3-2-6-13(14)19-21-15-8-4-5-9-16(15)24-19/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXZVPLKVNPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.